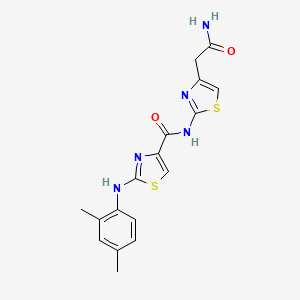

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide

Description

This compound features a bis-thiazole scaffold with a 2-amino-2-oxoethyl substituent on the 4-position of one thiazole ring and a 2,4-dimethylphenylamino group on the second thiazole ring.

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-9-3-4-12(10(2)5-9)20-17-21-13(8-26-17)15(24)22-16-19-11(7-25-16)6-14(18)23/h3-5,7-8H,6H2,1-2H3,(H2,18,23)(H,20,21)(H,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDHZKOPVXVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Molecular Characteristics:

- Molecular Formula: C16H15N3O4S

- Molecular Weight: 341.37 g/mol

- IUPAC Name: N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with amine groups under controlled conditions. Various synthetic methodologies have been explored, including:

- Refluxing in organic solvents such as dichloromethane or chloroform.

- Utilization of base catalysts like triethylamine to facilitate the reaction.

Antimicrobial Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide has shown promising antimicrobial properties against various pathogens. Studies indicate:

- Inhibition of Mycobacterium tuberculosis: The compound exhibits significant activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range. This suggests a potential for development as an anti-tubercular agent .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties:

- Cell Viability Assays: In vitro studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines have shown that the compound can significantly reduce cell viability, particularly in Caco-2 cells (39.8% reduction compared to untreated controls) .

- Structure Activity Relationship (SAR): Variations in the thiazole structure influence anticancer activity. For instance, modifications at the 4-position of the thiazole ring enhance cytotoxic effects .

The biological activity of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or pathogen survival.

- Receptor Binding: It potentially interacts with cellular receptors, leading to altered signaling pathways that affect cell growth and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Type | Activity | Notes |

|---|---|---|---|

| Sulfathiazole | Antimicrobial | High | Established drug for bacterial infections |

| Ritonavir | Antiretroviral | Moderate | Used in HIV treatment |

| Abafungin | Antifungal | High | Effective against fungal infections |

| Tiazofurin | Antineoplastic | High | Investigated for cancer therapy |

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide is unique due to its specific structural features that allow it to interact with different molecular targets compared to other thiazole derivatives.

Case Studies and Research Findings

- Study on Antitubercular Activity: A study evaluated various thiazole derivatives for their effectiveness against M. tuberculosis and found that modifications at certain positions significantly enhanced activity .

- Anticancer Efficacy: Another research highlighted the selective anticancer effects on Caco-2 cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide exhibits notable antimicrobial properties. Studies indicate:

- Broad-spectrum efficacy : The compound shows activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of action : The thiazole component enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

| Study | Microorganism | MIC (mg/mL) | Findings |

|---|---|---|---|

| E. coli | 0.5 | Effective against resistant strains | |

| S. aureus | 0.25 | Significant inhibition observed |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on different cancer cell lines:

- Cell lines tested : Commonly evaluated against MCF7 (breast cancer) and HeLa (cervical cancer).

- In vitro assays : Sulforhodamine B (SRB) assay has been utilized to assess cytotoxicity.

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| MCF7 | 10 | Induces apoptosis in cancer cells | |

| HeLa | 15 | Inhibits cell proliferation significantly |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor, particularly targeting:

- Tyrosinase : Involved in melanin production; inhibition can lead to applications in skin whitening products.

Research indicates that modifications to the core structure can enhance tyrosinase inhibitory activity significantly compared to traditional inhibitors like kojic acid.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, highlighting the potential for further development into therapeutics for various diseases:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole Carboxamides with Aryl Substituents

- Activity: Demonstrated anticancer properties in preclinical models, with a molecular weight of 373.1 g/mol and high synthetic yield (98.7%) .

- Synthesis: Prepared via coupling with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation .

Thiazoles with Amino-Oxoethyl Substituents

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Key Features: 3-Methoxybenzyl group and furan-carboxamide moiety. Molecular Weight: 371.4 g/mol, comparable to the target compound.

Heterocyclic Hybrids

- 5-Amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide (): Key Features: Triazole core with thiophenmethyl and methylanilino groups. Application: Potential antimicrobial agent due to triazole-thiophene synergy.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Nitro substituents () enhance reactivity but may reduce bioavailability.

- Methoxy vs. Methyl Groups : Trimethoxyphenyl () improves tubulin binding, while 2,4-dimethylphenyl (target compound) may optimize metabolic stability.

- Core Heterocycles : Thiazole-thiazole hybrids (target) vs. thiazole-triazole () vs. thiadiazole () influence target selectivity.

Q & A

Q. Optimization Strategies :

- Purification : Use silica gel chromatography or recrystallization (e.g., compound 31 achieved 99% purity via HPLC in ).

- Catalyst selection : Copper iodide and (S)-proline improved yields in azide reactions ().

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for amide bonds ().

How are structural contradictions resolved when characterizing novel thiazole derivatives?

Advanced Research Question

Contradictions in proposed structures (e.g., regioisomerism or stereochemistry) are resolved using:

- Multi-dimensional NMR : - HSQC and HMBC correlations verify connectivity (e.g., compound 69 in ).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., compound D in had [M+1]+ at m/z 416.15, matching calculated values).

- X-ray crystallography : Resolves absolute configuration for chiral centers (not directly shown in evidence but implied by stereochemical descriptors in compounds like 4a ).

Case Study : Compound 108 () was characterized via NMR and ESI-MS to confirm the 4,4-difluorocyclohexyl group’s integration, resolving potential substitution ambiguities.

What methodologies are employed to analyze structure-activity relationships (SAR) in thiazole-based bioactive compounds?

Advanced Research Question

SAR studies integrate:

- Bioisosteric replacement : Substituting thiazole with oxazole or pyridine rings (e.g., compound 7 in ).

- Pharmacophore modeling : Identifying critical hydrogen bond donors/acceptors (e.g., the 2-amino-2-oxoethyl group in the target compound may interact with kinase ATP pockets).

- QSAR : Quantitative analysis using descriptors like logP, polar surface area, and steric effects (e.g., ’s QSAR study on antimicrobial thiazoles).

Example : In , substituting the 4-phenyl group with 4,4-difluorocyclohexyl (compound 108 ) improved metabolic stability.

How can researchers address low yields in thiazole-4-carboxamide syntheses?

Advanced Research Question

Low yields (e.g., 6% for compound 69 in ) are mitigated by:

Q. Data-Driven Approach :

- Monitor reaction progress via TLC ().

- Screen solvents (e.g., ethanol vs. DMF) to improve solubility ().

What are the standard protocols for evaluating biological activity of thiazole-4-carboxamides?

Basic Research Question

- In vitro assays :

- Target identification : Kinase inhibition assays (e.g., ATP-binding site competition in ).

Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reproducibility.

How can computational tools enhance the design of thiazole-4-carboxamide derivatives?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., ’s docking study on antimicrobial targets).

- MD simulations : Assess protein-ligand stability over time (e.g., 100-ns simulations for compound 70 in ).

- ADMET prediction : SwissADME or pkCSM evaluates bioavailability and toxicity (e.g., logP < 5 for CNS penetration).

Case Study : Docking of compound 20 () into quinoline-binding proteins identified hydrophobic interactions with thiazole and quinoline moieties.

How are spectral inconsistencies addressed during compound characterization?

Advanced Research Question

- Deuterated solvent effects : Confirm NMR peak shifts in DMSO-d6 vs. CDCl3 (e.g., compound 4a in ).

- Impurity profiling : LC-MS detects byproducts (e.g., 98% purity for compound 29 in ).

- Isotopic labeling : - or -NMR resolves overlapping signals (e.g., 4,4-difluorocyclohexyl in ).

What strategies are used to improve metabolic stability of thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.